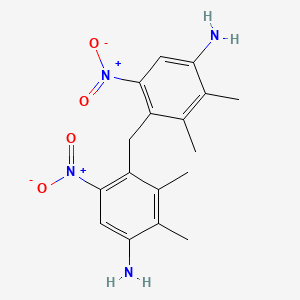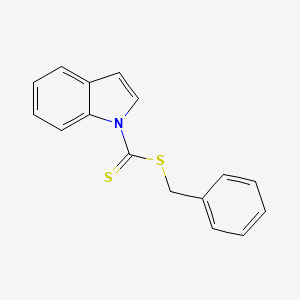
Benzyl 1H-indole-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1H-indole-1-carbodithioate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring, along with a carbodithioate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1H-indole-1-carbodithioate typically involves the reaction of indole with carbon disulfide and benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide at room temperature. The general steps are as follows :
- Indole is reacted with carbon disulfide in the presence of sodium hydride to form the intermediate indole-1-carbodithioate.
- Benzyl chloride is then added to the reaction mixture to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1H-indole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Benzyl 1H-indole-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in polymerization reactions
Mecanismo De Acción
The mechanism of action of Benzyl 1H-indole-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 1H-pyrrole-1-carbodithioate: Similar in structure but with a pyrrole ring instead of an indole ring.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
1-Benzyl-1H-indole-3-carbaldehyde: Contains a benzyl group and a carbaldehyde group on the indole ring
Uniqueness
Benzyl 1H-indole-1-carbodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
820220-73-3 |
|---|---|
Fórmula molecular |
C16H13NS2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
benzyl indole-1-carbodithioate |
InChI |
InChI=1S/C16H13NS2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-11H,12H2 |
Clave InChI |
RVBCISGUEHGLGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=S)N2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


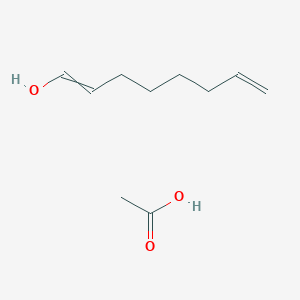
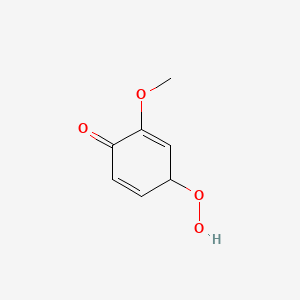
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
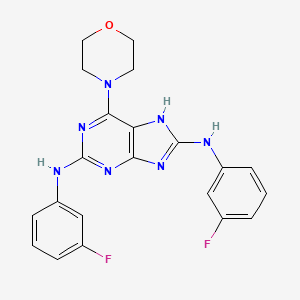
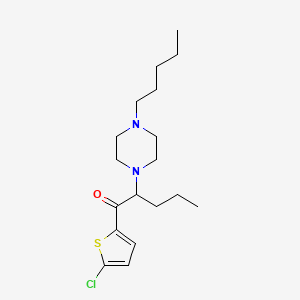
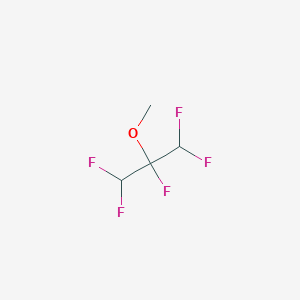
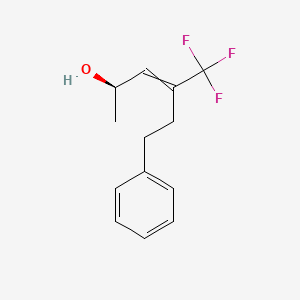
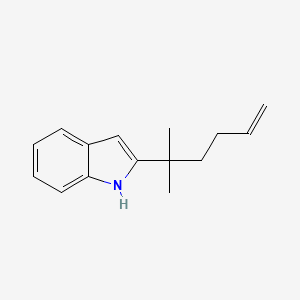
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

